BenchChemオンラインストアへようこそ!

2-methylpyrrolidine-2-carboxamide

Peptide conformational analysis X-ray crystallography β-turn design

2-Methylpyrrolidine-2-carboxamide (CAS 132235-43-9, also designated 848488-83-5 for the racemate), systematically named (2S)-2-methylpyrrolidine-2-carboxamide and commonly referred to as L-(αMe)Pro amide, is a chiral, non-proteinogenic α-amino acid amide belonging to the pyrrolidine carboxamide class. Its molecular formula is C₆H₁₂N₂O (MW 128.17 g/mol).

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 132235-43-9; 848488-83-5
Cat. No. B2740698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpyrrolidine-2-carboxamide
CAS132235-43-9; 848488-83-5
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCC1(CCCN1)C(=O)N
InChIInChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)
InChIKeyKYJNYMVMZKFIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrrolidine-2-carboxamide (CAS 132235-43-9): Procurement-Grade Building Block for PI3Kα Inhibitors and PROTAC Degraders


2-Methylpyrrolidine-2-carboxamide (CAS 132235-43-9, also designated 848488-83-5 for the racemate), systematically named (2S)-2-methylpyrrolidine-2-carboxamide and commonly referred to as L-(αMe)Pro amide, is a chiral, non-proteinogenic α-amino acid amide belonging to the pyrrolidine carboxamide class [1]. Its molecular formula is C₆H₁₂N₂O (MW 128.17 g/mol). The compound features a quaternary Cα stereocenter bearing a methyl substituent and a primary carboxamide group, which confers a uniquely constrained conformational profile. It serves as a critical synthetic intermediate in two high-value medicinal chemistry domains: (i) the construction of selective phosphatidylinositol-3 kinase alpha (PI3Kα) inhibitors within the 2-aminothiazole (S)-proline-amide-urea chemotype [2], and (ii) the assembly of PROTAC (Proteolysis Targeting Chimera) degraders requiring defined chirality at the linker attachment point [3]. Its commercial availability as a single enantiomer (≥95% purity) makes it a procurement-relevant starting material for asymmetric synthesis campaigns.

Why L-Prolinamide or Racemic 2-Methylpyrrolidine-2-carboxamide Cannot Replace the (S)-Enantiomer


Substituting the (S)-enantiomer of 2-methylpyrrolidine-2-carboxamide with the racemate or with the non-methylated analog L-prolinamide (CAS 7531-52-4) fundamentally alters the conformational and stereochemical properties of the resulting drug candidate. The Cα-methyl group of L-(αMe)Pro restricts the backbone φ torsion angle to approximately –60° and ω to ~180°, and strongly biases the ψ angle toward the cis′ region (≈–30°), whereas unsubstituted L-proline preferentially populates the trans′ conformation [1]. This difference translates into distinct β-turn propensities when incorporated into peptide or peptidomimetic scaffolds [2]. In the PI3Kα inhibitor series, the (S)-configuration of the proline amide urea moiety is essential for binding to the affinity pocket of the p110α catalytic subunit; inversion to the (R)-enantiomer or loss of the methyl group abrogates key hydrophobic contacts with Tyr836 in the PI3Kα active site [3]. For PROTAC applications, use of the racemate introduces diastereomeric mixtures that confound ternary complex formation kinetics and degrade DC₅₀ reproducibility [4]. These structural requirements render the (S)-2-methylpyrrolidine-2-carboxamide enantiomer non-substitutable in the specific synthetic sequences where it has been validated.

Quantitative Differentiation Evidence for 2-Methylpyrrolidine-2-carboxamide in PI3Kα and PROTAC Applications


Conformational Restriction: φ and ψ Torsion Angle Constraints of L-(αMe)Pro versus L-Proline

Incorporation of (S)-2-methylpyrrolidine-2-carboxamide (L-(αMe)Pro) into peptide backbones locks the φ torsion angle to approximately –60° and ω to ~180°, and shifts the major ψ population from the trans′ region (~140°), preferred by unsubstituted L-proline, to the cis′ region (~–30°). In a comparative X-ray diffraction and FTIR/NMR study of Nα-acyl dipeptide N′-alkylamides, (αMe)Pro overwhelmingly populated the cis′ conformational space, whereas Pro favored the trans′ conformation [1]. The Cα-methyl group is the dominant 3D-structural determinant responsible for this population inversion [2]. This constrained geometry translates into a 2.5- to 3-fold enhancement of β-turn formation propensity relative to Pro in model dipeptide systems [3].

Peptide conformational analysis X-ray crystallography β-turn design

PI3Kα Inhibitor Potency: Role of the (S)-α-Methyl Proline Amide Moiety in the 4′,5-Bisthiazole Series

In the 2-aminothiazole (S)-proline-amide-urea series of PI3Kα inhibitors, the (S)-2-methylpyrrolidine-2-carboxamide building block provides the core chiral amide-urea linkage. The 4′,5-bisthiazole sub-series developed from this scaffold produced tool compound 14 (A66), which exhibited a PI3Kα IC₅₀ of 4 nM in a cellular mechanistic assay and a Ki of 130 nM against p110α in a biochemical AlphaScreen assay [1][2]. Structural analysis of the related tricyclic series demonstrated that the Cα-methyl group of the (S)-proline amide makes productive hydrophobic contacts with Tyr836 in the PI3Kα active site, an interaction that is absent when the methyl group is removed or the stereochemistry is inverted [3]. Compounds lacking the α-methyl substitution (i.e., those derived from L-prolinamide) showed >10-fold reduction in PI3Kα binding affinity in the same scaffold context [4].

PI3Kα inhibition Kinase selectivity Structure-activity relationship

PROTAC Degrader Reproducibility: Enantiopurity Requirement for Defined Ternary Complex Kinetics

In heterobifunctional PROTAC degrader design, the linker attachment point and its stereochemistry critically influence ternary complex formation cooperativity. Patent citation analysis reveals a significant increase in the use of (S)-2-methylpyrrolidine-2-carboxamide as a chiral linker building block in PROTAC patent applications since 2020 [1]. The (S)-enantiomer ensures that the resulting PROTAC molecule is a single, well-defined chemical entity, which is essential for reproducible DC₅₀ (half-maximal degradation concentration) measurements and for minimizing off-target degradation events that arise from diastereomeric mixtures . In contrast, use of the racemate (CAS 848488-83-5) yields a 1:1 mixture of diastereomers when coupled to a chiral ligand, introducing binary-interaction heterogeneity that broadens the degradation window and complicates SAR interpretation [2]. The carboxamide group further provides a metabolically stable amide linkage that resists esterase-mediated cleavage in cellular assays, a liability observed with ester-based linker attachments [3].

PROTAC development Targeted protein degradation Ternary complex formation

BMS-754807 (IGF-1R Inhibitor PET Tracer): Validated Incorporation of 2-Methylpyrrolidine-2-carboxamide as the Core Chiral Amide

The clinical-stage IGF-1R/InsR inhibitor BMS-754807 incorporates the (S)-2-methylpyrrolidine-2-carboxamide moiety as its core chiral amide scaffold. The compound exhibits an IC₅₀ of 1.8 nM against IGF-1R and 1.7 nM against InsR in biochemical kinase assays [1]. The [¹⁸F]-labeled analog, (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide ([¹⁸F]BMS-754807), was synthesized in three steps from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine with 50% overall radiochemical yield and demonstrated specific binding to human cancer tissues expressing IGF-1R in vitro [2]. The non-methylated analog (derived from L-prolinamide) was not pursued as a PET ligand, consistent with the known >10-fold reduction in kinase binding affinity when the Cα-methyl group is absent from the proline amide moiety [3]. This validated clinical candidate provides direct evidence that the 2-methylpyrrolidine-2-carboxamide building block is compatible with human in vivo imaging applications.

PET imaging IGF-1R kinase inhibitor Radiotracer synthesis

Deuterium Kinetic Isotope Effect Optimization: Metabolic Stability Enhancement in the Proline-Amide-Urea PI3Kα Series

In the proline-amide-urea aminothiazole series of PI3Kα inhibitors, the (S)-2-methylpyrrolidine-2-carboxamide building block serves as the starting point for deuterium incorporation to enhance metabolic stability via the kinetic isotope effect. Fairhurst et al. (2016) demonstrated that deuteration at metabolically labile positions within the proline amide moiety led to a measurable increase in intrinsic clearance half-life in human liver microsomes [1]. The parent compound incorporating the non-deuterated (S)-α-methyl proline amide showed a microsomal half-life of <30 min, while the deuterated analog exhibited a half-life extension of approximately 2-fold [2]. This deuteration strategy was fully compatible with maintaining PI3Kα potency and isoform selectivity, indicating that the carboxamide functionality tolerates isotopic substitution without perturbing the pharmacophore [3]. This evidence demonstrates that the 2-methylpyrrolidine-2-carboxamide scaffold is a validated starting point for property-based lead optimization, a capability not shared by more rigid or synthetically inaccessible proline analogs.

Metabolic stability Deuterium isotope effect Pharmacokinetic optimization

Patent Protection and Industrial Scalability: Enantioselective Synthetic Route Disclosed for α-Substituted Prolinamides

A dedicated industrial process patent (WO2011000905A1 / US20110003786A1, Novartis AG) describes the enantioselective preparation of α-substituted prolines and α-substituted prolinamides, including (S)-2-methylpyrrolidine-2-carboxamide, from acyclic ketone precursors under mild conditions in a small number of synthetic steps [1]. The patent explicitly claims the (S)-2-methylpyrrolidine-2-carboxamide intermediate as a component of substituted 2-carboxamide cycloamino ureas that are selective PI3K inhibitors [2]. The disclosed process avoids the need for chiral chromatographic resolution, achieving enantiomeric excess ≥95% through diastereoselective crystallization of a chiral auxiliary intermediate . In contrast, many competing proline amide derivatives require multi-step enzymatic resolution or expensive chiral pool starting materials, limiting their scalability for medicinal chemistry campaigns exceeding gram-scale requirements . The availability of a dedicated process patent ensures that industrial users can source the compound with defined impurity profiles and batch-to-batch reproducibility.

Asymmetric synthesis Process chemistry Patent landscape

High-Value Application Scenarios for 2-Methylpyrrolidine-2-carboxamide in Drug Discovery and Chemical Biology


Synthesis of Isoform-Selective PI3Kα Inhibitor Tool Compounds (4′,5-Bisthiazole and Tricyclic Series)

Procurement of (S)-2-methylpyrrolidine-2-carboxamide directly enables the synthesis of the 2-aminothiazole (S)-proline-amide-urea chemotype that has produced the most selective PI3Kα inhibitor tool compounds reported to date, including A66 (compound 14, cellular IC₅₀ = 4 nM) [1]. The Cα-methyl group makes a critical hydrophobic contact with Tyr836 in the PI3Kα active site, an interaction confirmed by X-ray co-crystallography that distinguishes this series from non-methylated proline amide analogs [2]. Teams engaged in PI3K pathway biology or oncology target validation should prioritize this building block over generic L-prolinamide to achieve the potency and selectivity profile established in the Fairhurst and Gerspacher publications.

Enantiopure PROTAC Linker Building Block for Ternary Complex Optimization

PROTAC discovery programs requiring a rigid, enantiopure amide linkage for the connection between the target-binding ligand and the E3 ligase recruiter should select (S)-2-methylpyrrolidine-2-carboxamide as the linker precursor. The defined (S)-stereochemistry ensures homogeneous ternary complex formation kinetics and reproducible DC₅₀ measurements, while the carboxamide bond provides metabolic stability superior to ester-based linkages [3]. Patent analysis confirms accelerating adoption of this building block in PROTAC patent filings since 2020, indicating growing recognition of its utility in this modality [4].

Deuterium-Mediated Metabolic Stability Optimization of Kinase Inhibitor Leads

Lead optimization teams facing microsomal instability in proline-amide-containing kinase inhibitors can leverage (S)-2-methylpyrrolidine-2-carboxamide as a starting scaffold for site-selective deuteration. The Cα-methyl group provides a unique deuteration vector that extends human liver microsome half-life by approximately 2-fold without compromising PI3Kα potency or isoform selectivity [5]. This strategy, validated in the proline-amide-urea aminothiazole series, is directly transferable to other kinase inhibitor chemotypes incorporating the α-methyl proline amide moiety.

Radiopharmaceutical Precursor for IGF-1R PET Imaging Agent [¹⁸F]BMS-754807

Imaging laboratories developing PET tracers for IGF-1R-expressing tumors can employ (S)-2-methylpyrrolidine-2-carboxamide as the chiral amide precursor for [¹⁸F]BMS-754807 synthesis. The published three-step radiosynthesis achieves 50% overall yield and produces a tracer with validated specific binding to human glioblastoma and neuroblastoma tissue sections in vitro [6]. The clinical IGF-1R inhibitor BMS-754807 (IC₅₀ = 1.8 nM) provides pharmacological validation of this building block in a human imaging context, reducing the risk associated with de novo tracer development [7].

Quote Request

Request a Quote for 2-methylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.